molecular formula C14H15NO2 B225552 2-Butyl-4-quinolinecarboxylic acid

2-Butyl-4-quinolinecarboxylic acid

Cat. No. B225552
M. Wt: 229.27 g/mol
InChI Key: SOAPWOJGVLRPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-4-quinolinecarboxylic acid (BQCA) is a chemical compound that belongs to the family of quinolinecarboxylic acids. It has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. BQCA is a potent and selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2), which is a G protein-coupled receptor that is widely distributed throughout the central nervous system.

Mechanism of Action

2-Butyl-4-quinolinecarboxylic acid is a selective agonist of the mGluR2 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of mGluR2 by this compound leads to the inhibition of adenylate cyclase and the suppression of cAMP production. This results in the modulation of neurotransmitter release and the regulation of synaptic plasticity, which are important processes for learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. This compound has also been shown to increase the activity of antioxidant enzymes, which help to protect neurons from oxidative stress. In addition, this compound has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are important for mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

2-Butyl-4-quinolinecarboxylic acid has several advantages for use in lab experiments. It is a potent and selective agonist of the mGluR2 receptor, which allows for precise modulation of neurotransmitter release and synaptic plasticity. It is also highly pure and stable, which allows for consistent results across experiments. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may require frequent dosing in in vivo experiments. In addition, its effects may be influenced by other factors such as age, sex, and genetic background.

Future Directions

There are several future directions for research on 2-Butyl-4-quinolinecarboxylic acid. One area of interest is the development of more potent and selective mGluR2 agonists for use in therapeutic applications. Another area of interest is the investigation of the role of mGluR2 in the pathophysiology of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in the context of its potential therapeutic applications.
Conclusion
In conclusion, this compound (this compound) is a potent and selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) that has potential therapeutic applications in the field of neuroscience. Its synthesis method is complex but yields a highly pure and stable product suitable for use in scientific research. This compound has been shown to have neuroprotective, anxiolytic, and antidepressant effects, and its mechanism of action involves the modulation of neurotransmitter release and the regulation of synaptic plasticity. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound.

Synthesis Methods

The synthesis of 2-Butyl-4-quinolinecarboxylic acid involves a multi-step process that begins with the reaction of 2-ethyl-3-hydroxy-4-quinolone with butyl bromide to form 2-butyl-3-hydroxy-4-quinolone. This intermediate is then converted to this compound through a series of reactions involving oxidation, esterification, and decarboxylation. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-Butyl-4-quinolinecarboxylic acid has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-butylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H15NO2/c1-2-3-6-10-9-12(14(16)17)11-7-4-5-8-13(11)15-10/h4-5,7-9H,2-3,6H2,1H3,(H,16,17)

InChI Key

SOAPWOJGVLRPNB-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC=CC=C2C(=C1)C(=O)O

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.